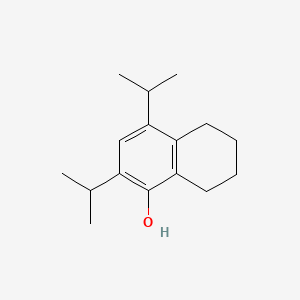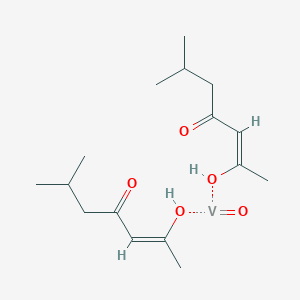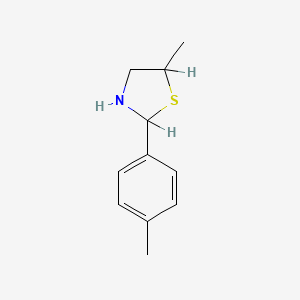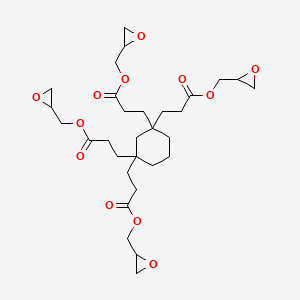
5,6,7,8-Tetrahydro-2,4-bis(1-methylethyl)naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydro-2,4-bis(1-methylethyl)naphthol: is a chemical compound belonging to the class of tetralins. It is characterized by the presence of two isopropyl groups at positions 2 and 4 on the naphthol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydro-2,4-bis(1-methylethyl)naphthol typically involves the partial reduction of the aromatic ring of 1-naphthol. This can be achieved through various homogeneous or heterogeneous catalytic hydrogenation methods . The reaction conditions often include the use of hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under controlled temperature and pressure .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar catalytic hydrogenation processes, optimized for large-scale synthesis. The choice of catalyst, reaction conditions, and purification methods are crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydro-2,4-bis(1-methylethyl)naphthol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of catalysts like Pd/C or PtO2.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) under acidic or basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen or nitro groups .
Scientific Research Applications
Chemistry: In organic synthesis, 5,6,7,8-Tetrahydro-2,4-bis(1-methylethyl)naphthol serves as an intermediate for the preparation of various complex molecules. It is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology and Medicine: This compound has been studied for its potential biological activities. It is used as a model compound in the study of photochemical transformations of natural and synthetic estrogens . Additionally, derivatives of this compound have shown promise as antitumor agents and inhibitors of specific enzymes .
Industry: In the industrial sector, this compound is used as a chemical intermediate in the production of various materials and additives .
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-2,4-bis(1-methylethyl)naphthol involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 5,6,7,8-Tetrahydro-2-naphthol
- 5,6,7,8-Tetrahydro-1-naphthol
- 6-Hydroxy-1,2,3,4-tetrahydronaphthalene
Comparison: Compared to these similar compounds, 5,6,7,8-Tetrahydro-2,4-bis(1-methylethyl)naphthol is unique due to the presence of two isopropyl groups at positions 2 and 4.
Properties
CAS No. |
60834-81-3 |
|---|---|
Molecular Formula |
C16H24O |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
2,4-di(propan-2-yl)-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C16H24O/c1-10(2)14-9-15(11(3)4)16(17)13-8-6-5-7-12(13)14/h9-11,17H,5-8H2,1-4H3 |
InChI Key |
AAIHQDJOYDBMLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C2=C1CCCC2)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















